molecular formula C23H18ClN3O2S B11199933 6-chloro-3-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one

Cat. No.: B11199933
M. Wt: 435.9 g/mol
InChI Key: HPTNAWQFGGONEB-UHFFFAOYSA-N
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Description

The compound 6-chloro-3-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one is a complex organic molecule that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, which undergo chlorination, sulfonation, and subsequent coupling reactions with pyrimidine derivatives under controlled conditions. The reaction conditions usually involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one: can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

6-chloro-3-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one: has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Medicine: It has potential therapeutic applications, particularly in the treatment of diseases where quinoline derivatives are effective.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound used in similar synthetic applications.

    Benzophenone derivatives: Compounds with similar structural features and applications in photochemistry.

Uniqueness

6-chloro-3-{[4-methyl-6-oxo-5-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-4-phenylquinolin-2(1H)-one: is unique due to its specific combination of functional groups and structural complexity. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to simpler compounds.

Properties

Molecular Formula

C23H18ClN3O2S

Molecular Weight

435.9 g/mol

IUPAC Name

6-chloro-3-[(4-methyl-6-oxo-5-prop-2-enyl-1H-pyrimidin-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C23H18ClN3O2S/c1-3-7-16-13(2)25-23(27-21(16)28)30-20-19(14-8-5-4-6-9-14)17-12-15(24)10-11-18(17)26-22(20)29/h3-6,8-12H,1,7H2,2H3,(H,26,29)(H,25,27,28)

InChI Key

HPTNAWQFGGONEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)CC=C

Origin of Product

United States

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